![molecular formula C7H10O4 B14614626 2-Methyl-5-oxotetrahydro-2-furanyl acetate CAS No. 57681-51-3](/img/structure/B14614626.png)
2-Methyl-5-oxotetrahydro-2-furanyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-oxotetrahydro-2-furanyl acetate is an organic compound with the molecular formula C7H10O4. It is also known by its systematic name, 2(3H)-Furanone, 5-(acetyloxy)dihydro-5-methyl-. This compound is characterized by its furanone ring structure, which is a five-membered lactone ring with an acetate group attached. It has a molecular weight of 158.154 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxotetrahydro-2-furanyl acetate typically involves the esterification of 2-Methyl-5-oxotetrahydrofuran-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-oxotetrahydro-2-furanyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methyl-5-oxo-2,3-dihydrofuran-2-carboxylic acid.
Reduction: Reduction of the compound can yield 2-Methyl-5-hydroxytetrahydro-2-furanyl acetate.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3)
Major Products
Oxidation: 2-Methyl-5-oxo-2,3-dihydrofuran-2-carboxylic acid.
Reduction: 2-Methyl-5-hydroxytetrahydro-2-furanyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-oxotetrahydro-2-furanyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor
Wirkmechanismus
The mechanism of action of 2-Methyl-5-oxotetrahydro-2-furanyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-oxooxolan-2-yl acetate
- Acetic acid (5-keto-2-methyl-tetrahydrofuran-2-yl) ester
- Acetic acid (2-methyl-5-oxo-tetrahydro-furan-2-yl) ester
Uniqueness
2-Methyl-5-oxotetrahydro-2-furanyl acetate is unique due to its specific furanone ring structure and acetate group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
57681-51-3 |
---|---|
Molekularformel |
C7H10O4 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(2-methyl-5-oxooxolan-2-yl) acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)10-7(2)4-3-6(9)11-7/h3-4H2,1-2H3 |
InChI-Schlüssel |
DWCORXCRWMOSCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1(CCC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.